molecular formula C14H17N3O2 B1266537 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-94-9

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B1266537
CAS RN: 28936-94-9
M. Wt: 259.3 g/mol
InChI Key: ISFXLJGTXHSNDU-UHFFFAOYSA-N
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Description

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . It has a molecular weight of 259.31 .


Synthesis Analysis

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a series of sequential chemical steps, including a high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .


Molecular Structure Analysis

The molecular formula of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is C14H17N3O2 . The InChI code is 1S/C14H17N3O2/c18-12-14 (16-13 (19)15-12)6-8-17 (9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2, (H2,15,16,18,19) .


Chemical Reactions Analysis

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The discovery and characterization of necroptosis inhibitors, which include compounds similar to 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .

properties

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)6-8-17(9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFXLJGTXHSNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183134
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS RN

28936-94-9
Record name 8-(Phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28936-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28936-94-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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